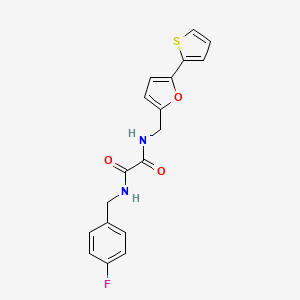
Sodium 5-cyanothiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-cyanothiophene-2-sulfinate is an organosulfur compound with the molecular formula C5H2NNaO2S2. It is a white crystalline powder used as a reagent in organic synthesis. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in forming various sulfur-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium sulfinates, including sodium 5-cyanothiophene-2-sulfinate, can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides or the oxidation of thiols . Another method includes the reaction of thiophene derivatives with cyanide and subsequent sulfonation .
Industrial Production Methods: Industrial production of sodium sulfinates often employs electrochemical synthesis and photoredox catalytic transformations. These methods are favored for their efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-cyanothiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: Converts the sulfinate group to a sulfonate group.
Reduction: Reduces the sulfinate group to a thiol.
Substitution: Involves the replacement of the sulfinate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically uses oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often employs reducing agents such as sodium borohydride.
Substitution: Utilizes nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Produces sulfonates.
Reduction: Yields thiols.
Substitution: Forms various substituted thiophene derivatives.
Scientific Research Applications
Sodium 5-cyanothiophene-2-sulfinate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of sodium 5-cyanothiophene-2-sulfinate involves its ability to act as a sulfonylating, sulfenylating, or sulfinylating reagent. These reactions typically proceed through the formation of sulfonyl radicals, which then participate in various bond-forming processes. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Comparison: Sodium 5-cyanothiophene-2-sulfinate is unique due to its thiophene ring and cyanide functional group, which impart distinct reactivity and properties compared to other sodium sulfinates. For example, sodium benzenesulfinate and sodium toluenesulfinate lack the heterocyclic thiophene ring, making them less versatile in certain synthetic applications .
Properties
IUPAC Name |
sodium;5-cyanothiophene-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO2S2.Na/c6-3-4-1-2-5(9-4)10(7)8;/h1-2H,(H,7,8);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAYQDCYYWVEQO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)[O-])C#N.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2NNaO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1850861-08-3 |
Source


|
| Record name | sodium 5-cyanothiophene-2-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2658640.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![1-(4-butoxyphenyl)-3-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2658643.png)

![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2658648.png)



![2,6-dimethoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2658652.png)
![(4-Methoxyphenyl)(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2658653.png)
